Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
Description
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a sulfanylacetate group at position 2 and a 3,5-di(tert-butyl)-4-hydroxyphenyl moiety at position 3. The tert-butyl groups enhance steric bulk and lipophilicity, while the phenolic hydroxyl group may contribute to antioxidant or hydrogen-bonding properties. Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and material science applications due to their electron-deficient heterocyclic core and tunable substituents .
Properties
IUPAC Name |
methyl 2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-18(2,3)12-8-11(9-13(15(12)23)19(4,5)6)16-20-21-17(26-16)25-10-14(22)24-7/h8-9,23H,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENHQITFWRXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The sulfanyl acetate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the thiadiazole ring can produce various sulfur-containing compounds.
Scientific Research Applications
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiadiazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Selected Thiadiazole Derivatives
Key Observations :
- The target compound exhibits larger molecular weight (444.58 g/mol) compared to simpler analogs like N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (189.25 g/mol) due to bulky tert-butyl and extended sulfanylacetate groups .
- The butterfly conformation observed in the 4-methylphenyl-substituted analog suggests that steric bulk (e.g., tert-butyl groups in the target compound) may further influence molecular packing and intermolecular interactions.
Functional Group Influence on Properties
Antioxidant Potential:
In contrast, the 4-methylphenyl-substituted analog lacks phenolic hydroxyl groups, reducing its antioxidant capability.
Solubility and Bioavailability:
- Sulfanylacetate esters (e.g., target compound) may exhibit higher hydrolytic stability compared to acetamide derivatives (e.g., N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide ), which could undergo enzymatic cleavage in biological systems.
Biological Activity
Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, highlighting key findings from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiadiazole moiety and a phenolic component. Its molecular formula is , with a molecular weight of approximately 348.48 g/mol. The presence of the thiadiazole ring is significant as it has been associated with various bioactive properties.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The incorporation of the 3,5-di(tert-butyl)-4-hydroxyphenyl group enhances the activity against various bacterial strains. For instance, studies have shown that related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | S. aureus | 62.5 μg/mL |
| Thiadiazole Derivative | E. coli | 32.6 μg/mL |
| Thiadiazole Derivative | Bacillus cereus | Moderate activity |
2. Anticancer Activity
Recent studies have explored the anticancer potential of thiadiazole derivatives similar to this compound. For example, derivatives containing the thiadiazole ring have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these compounds range from 0.28 µg/mL to 9.6 µM, indicating significant growth inhibition .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has also been observed in treated cancer cells, leading to programmed cell death.
- Antioxidant Properties : The phenolic structure contributes to antioxidant activity, which can protect cells from oxidative stress and enhance overall cellular health.
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antibacterial activity compared to standard antibiotics .
- Evaluation of Anticancer Activity : In vitro tests conducted on MCF-7 and HepG2 cell lines demonstrated that certain derivatives led to significant reductions in cell viability, supporting their potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
